(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the linear formula C12H18BFN2O2 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions . The Suzuki–Miyaura coupling reaction is one such example, where chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.1 . It is a white to yellow solid .
Scientific Research Applications
Urease Inhibition
This compound has been studied for its potential to inhibit urease enzymes, which are utilized by highly pathogenic bacteria to colonize and maintain themselves. Targeting urease enzymes could be a promising method for preventing ureolytic bacterial infections .
Cancer Research
In cancer research, derivatives of this compound have been explored for their ability to inactivate NF-κB in colon cancer cells. NF-κB plays a role in the antiapoptotic function that allows cancer cells to grow, so its inhibition could be beneficial in cancer treatment .
Synthesis of Anti-depressant Molecules
The compound has been used in the synthesis of molecules with potential anti-depressant effects. It has shown excellent functional group compatibility in these syntheses .
Development of Bioactive Heterocyclic Compounds
Researchers have synthesized new heterocyclic compounds functionalized with this boronic acid derivative, which may have bioactive properties .
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating an organic group to a metal catalyst, typically palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid . This reaction enables the formation of complex organic compounds from simpler precursors, contributing to various downstream effects in synthetic chemistry .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The primary result of the action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This enables the synthesis of a wide range of organic compounds, contributing to advancements in areas such as drug discovery and materials science .
Action Environment
The efficacy and stability of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its tolerance to a variety of reaction conditions, contributing to its wide applicability .
properties
IUPAC Name |
[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHNIJIWSSQDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.